(4E)-4-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE is a complex organic compound characterized by its unique structure, which includes an isoxazolone ring, an allyloxy group, and a chlorophenyl group
Preparation Methods
The synthesis of 4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoxazolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Allyloxy Group: This step involves the allylation of the intermediate compound.
Chlorination: The chlorophenyl group is introduced through a chlorination reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and chlorophenyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE can be compared with similar compounds such as:
Isoxazolone Derivatives: These compounds share the isoxazolone ring structure but differ in their substituents.
Chlorophenyl Compounds: These compounds contain the chlorophenyl group but may have different functional groups attached.
Allyloxy Compounds: These compounds feature the allyloxy group but vary in other parts of their structure.
The uniqueness of 4-{(E)-1-[2-(ALLYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-5(4H)-ISOXAZOLONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12ClNO3 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
(4E)-4-[(5-chloro-2-prop-2-enoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H12ClNO3/c1-3-6-18-13-5-4-11(15)7-10(13)8-12-9(2)16-19-14(12)17/h3-5,7-8H,1,6H2,2H3/b12-8+ |
InChI Key |
CHEHRHKPFVYELU-XYOKQWHBSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=C(C=CC(=C2)Cl)OCC=C |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=C(C=CC(=C2)Cl)OCC=C |
Origin of Product |
United States |
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